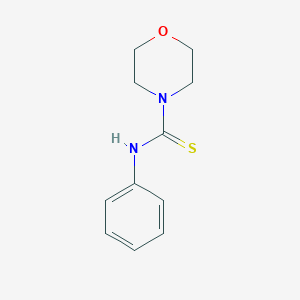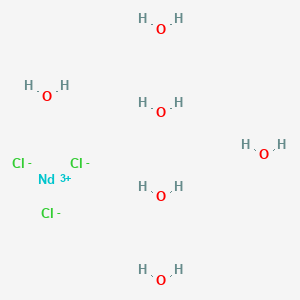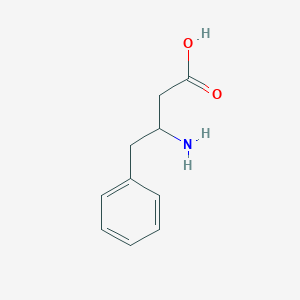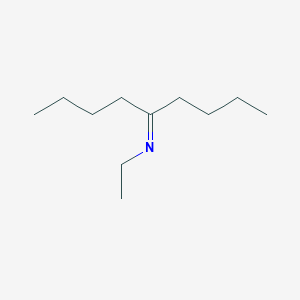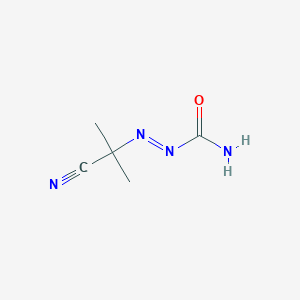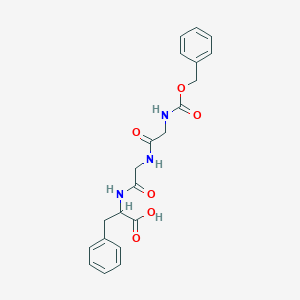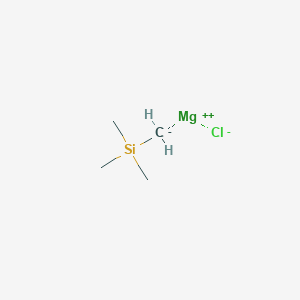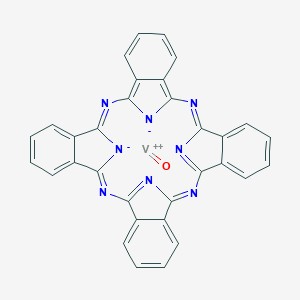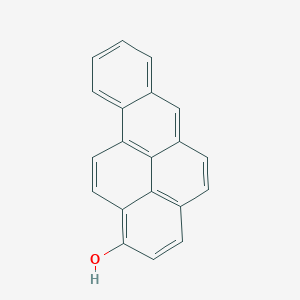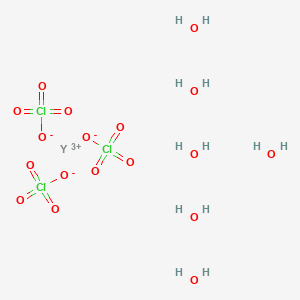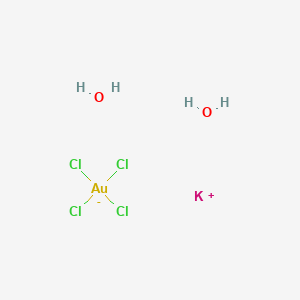
Potassium;tetrachlorogold(1-);dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetrachlorogold (1-) dihydrate is a chemical compound that is widely used in scientific research. It is a gold-containing compound that is used for various purposes, including as a catalyst and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is not well understood. However, it is believed to interact with proteins and enzymes in cells, which leads to changes in their activity. This can lead to cell death, which is why it is being studied as a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in lab experiments is its high stability. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in scientific research. One potential area of research is in the development of new anti-cancer agents. Another area of research is in the development of new catalysts for organic synthesis reactions. Additionally, the use of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in biomedical research may lead to the development of new therapies for various diseases.
Conclusion:
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is a versatile compound that has many potential applications in scientific research. Its stability and ease of synthesis make it a valuable tool for researchers in various fields. Future research may lead to the development of new therapies and catalysts based on this compound.
Synthesemethoden
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is synthesized by reacting gold (III) chloride with potassium chloride in the presence of water. The reaction is carried out at room temperature and the resulting product is a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is used in various scientific research applications. It is used as a catalyst in organic synthesis reactions, as well as in the synthesis of various compounds. It is also used as a reagent in chemical reactions, such as in the preparation of gold nanoparticles. Additionally, it has been used in biomedical research as a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
13005-39-5 |
|---|---|
Produktname |
Potassium;tetrachlorogold(1-);dihydrate |
Molekularformel |
AuCl4H4KO2 |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
potassium;tetrachlorogold(1-);dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChI-Schlüssel |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Kanonische SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



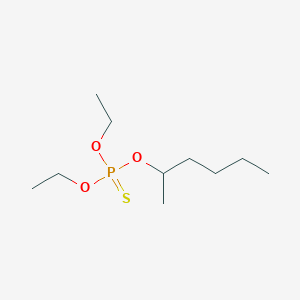
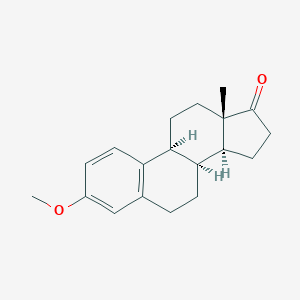
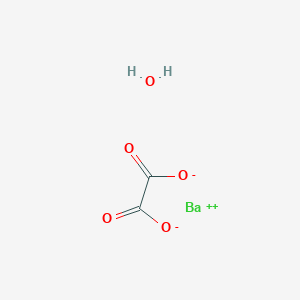
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
